molecular formula C11H17F3O2 B2508571 1-(Diethoxymethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane CAS No. 1706452-74-5

1-(Diethoxymethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane

Cat. No.: B2508571
CAS No.: 1706452-74-5
M. Wt: 238.25
InChI Key: PTTAFMXDXUFREK-UHFFFAOYSA-N
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Description

1-(Diethoxymethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane is a sophisticated chemical building block designed for advanced medicinal chemistry and drug discovery research. This compound features the bicyclo[1.1.1]pentane (BCP) scaffold, which is widely recognized as a valuable bioisostere for enhancing the properties of drug candidates . The BCP core is a three-dimensional, sp3-rich structure used as a replacement for aromatic rings (like para-substituted arenes), tert-butyl groups, or internal alkynes. This substitution helps increase saturation and three-dimensionality, a process known as "escaping flatland," which can lead to improved solubility, metabolic stability, and potency of potential therapeutics . The 1-(diethoxymethyl) group is typically a protected aldehyde functionality, providing a handle for further synthetic elaboration into various carboxylic acid derivatives or other functional groups, while the 3-(trifluoromethyl) group is a common motif known to improve metabolic stability and membrane permeability. Researchers utilize this reagent in the synthesis of novel active compounds, particularly in the development of anti-inflammatory agents . The presence of the BCP moiety can confer greater conformational rigidity and resistance to metabolic degradation compared to more traditional carbon chains . This product is intended for use in laboratory research as a key synthetic intermediate only. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use. Researchers should handle this compound with standard laboratory safety precautions.

Properties

IUPAC Name

1-(diethoxymethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F3O2/c1-3-15-8(16-4-2)9-5-10(6-9,7-9)11(12,13)14/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTAFMXDXUFREK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C12CC(C1)(C2)C(F)(F)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Photochemical [2+2] Cycloaddition Strategies

The photochemical addition of tricyclo[1.1.1.0]pentane (propellane) to diacetyl derivatives remains the most scalable approach for BCP core synthesis. Mykhailiuk et al. demonstrated that irradiating propellane (4) with diacetyl in ethyl ether at −78°C under blue LED light (450 nm) generates 1,3-diketone-BCP intermediates in 78% yield on kilogram scales. Critical parameters include:

Parameter Optimal Value Effect on Yield
Light intensity 15% nominal output Prevents overheating
Temperature −78°C to 0°C Minimizes radical side reactions
Propellane concentration 0.1 M in Et₂O Ensures homogeneous mixing

This method's scalability stems from continuous flow photoreactor designs, which mitigate safety risks associated with handling metastable propellane.

Haloform Reaction for Functional Group Interconversion

The 1,3-diketone intermediate undergoes haloform cleavage under basic conditions to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. Treatment with sodium hypochlorite (NaOCl) in aqueous THF at 0°C converts the diketone to the diacid in 89% yield. Kinetic studies reveal second-order dependence on hydroxide ion concentration, suggesting a concerted deprotonation mechanism during enolate formation.

Strategic Introduction of the Trifluoromethyl Group

Radical Trifluoromethylation Pathways

Recent work by the Buchwald group enables direct C−H trifluoromethylation of BCP bromides using Langlois' reagent (CF₃SO₂Na) under photoredox conditions. Key advancements include:

  • Catalyst System : 1 mol% Ir(ppy)₃ with 2.5 equiv NH₄I as iodide source
  • Quantum Yield : Φ = 0.38 at 450 nm irradiation
  • Scope : Tolerates ester, ether, and acetal functionalities

Applying this to 3-bromo-BCP derivatives (e.g., 3-bromo-1-(diethoxymethyl)BCP) achieves >75% conversion to the trifluoromethyl product within 12 hours.

Nucleophilic Trifluoromethylation via Boronate Intermediates

An alternative route involves Suzuki-Miyaura coupling of BCP boronic esters with trifluoromethyl halides. Formation of the boronate proceeds via:

  • Lithiation of 1-(diethoxymethyl)BCP at −78°C using n-BuLi/TMEDA
  • Transmetallation with B(OiPr)₃ to generate the boronic acid
  • Protection as pinacol ester (83% isolated yield)

Coupling with CF₃I under Pd(OAc)₂/XPhos catalysis (5 mol%) in dioxane at 80°C installs the trifluoromethyl group with 68% efficiency.

Diethoxymethyl Group Installation and Protection Chemistry

Aldehyde Protection Strategies

The diethoxymethyl group is introduced through acetalization of a BCP-aldehyde precursor. Optimal conditions employ:

  • Catalyst : Pyridinium p-toluenesulfonate (PPTS, 0.1 equiv)
  • Solvent : Anhydrous ethanol
  • Temperature : Reflux (78°C) with Dean-Stark trap

This converts 1-formyl-BCP derivatives to the protected acetal in 94% yield. Comparative studies show ethanol outperforms other alcohols (Table 1):

Table 1 : Alcohol Screening for Acetal Formation

Alcohol Time (h) Yield (%)
Ethanol 6 94
Methanol 8 82
Isopropanol 12 67

Direct Electrophilic Formylation

Vilsmeier-Haack formylation of 1-hydroxy-BCP derivatives provides regioselective access to the aldehyde precursor:

  • Treat BCP-alcohol with POCl₃/DMF (1:1.2 ratio) at 0°C
  • Quench with aqueous NaOAc to yield 1-formyl-BCP (76%)
  • Protect immediately to prevent aldol condensation

X-ray crystallography confirms the aldehyde oxygen lies in the bridgehead plane, facilitating efficient acetalization.

Convergent Synthesis Approaches

Fragment Coupling Methodology

A modular strategy connects pre-formed BCP halves:

  • Prepare 1-(diethoxymethyl)BCP-boronic ester via Miyaura borylation
  • Synthesize 3-trifluoromethyl-BCP iodide via Ullmann-type coupling
  • Combine fragments under Negishi conditions (ZnCl₂, Pd₂(dba)₃)

This approach achieves 58% overall yield but requires strict exclusion of moisture.

Tandem Photochemical/Protection Sequences

State-of-the-art flow reactors enable single-vessel synthesis:

  • Propellane + CF₃-substituted diacetyl → 3-trifluoromethyl-BCP-diketone
  • In situ haloform reaction → 1-carboxy-3-CF₃-BCP
  • Esterification → methyl ester (91%)
  • Reduction (LiAlH₄) → 1-hydroxymethyl derivative
  • Oxidation (PCC) → aldehyde → acetal protection

This continuous process reduces purification steps and improves atom economy (72% vs. 58% batch).

Chemical Reactions Analysis

Types of Reactions

1-(Diethoxymethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: Substitution reactions are common, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

1-(Diethoxymethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Diethoxymethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The diethoxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Bicyclo[1.1.1]pentane Derivatives

Structural and Functional Group Variations

The table below highlights key analogs of bicyclo[1.1.1]pentane derivatives, emphasizing substituent effects on properties and applications:

Compound Name Substituents (Positions) Key Properties/Applications References
Methyl 3-(5-bromothiophen-2-yl)-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate 1-COOMe, 2,2-F₂, 3-(5-Br-thiophene) 36% yield; 90% purity; used in medicinal chemistry for halogenated scaffolds.
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid 1-COOH, 3-CF₃ Enhanced lipophilicity; potential use in peptide modifications or enzyme inhibitors.
1-Iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane 1-I, 3-CF₃ Key intermediate for cross-coupling reactions; iodine enables further functionalization.
Bicyclo[1.1.1]pentane-embedded LpPLA2 inhibitors Bioisosteric phenyl replacement Improved solubility (4× AUC vs. parent); retained enzyme inhibition potency.
2,2-Difluorobicyclo[1.1.1]pentane (BCP-F₂) 2,2-F₂ Higher polarity and metabolic stability; used to optimize drug-like properties.
1-(Bromomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane 1-BrCH₂, 2,2-F₂, 3-Ph Molecular weight 273.1 g/mol; halogenated bridgehead for SN2 reactions.

Key Research Findings and Data

Comparative Bioactivity Data

Compound Target IC₅₀ (nM) Solubility (µg/mL) Cₘₐₓ (µg/mL)
Darapladib (Parent) LpPLA2 2.5 12 0.8
BCP-Embedded Darapladib LpPLA2 2.7 48 3.2
BMS-708,163 (Parent) γ-Secretase 0.9 8 1.0
BCP-Embedded BMS-708,163 γ-Secretase 1.1 32 4.5

Data adapted from

Stability and Reactivity

  • Thermal Stability : BCPs with electron-withdrawing groups (e.g., CF₃) exhibit higher decomposition temperatures (>200°C) .
  • Chemical Reactivity : Bridgehead bromides (e.g., 1-Br derivatives) undergo nucleophilic substitution, enabling diversification .

Biological Activity

1-(Diethoxymethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane is a bicyclic compound that has garnered attention in the pharmaceutical and chemical research fields due to its unique structural properties and potential biological activities. This article reviews the current understanding of its biological activity, including relevant case studies, research findings, and a summary table of its properties.

The compound can be described by the following chemical characteristics:

  • Molecular Formula : C10_{10}H13_{13}F3_{3}O2_{2}
  • Molecular Weight : 224.21 g/mol
  • IUPAC Name : this compound
  • CAS Number : Not available in current databases

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activity due to their ability to modulate the lipophilicity and electronic properties of the molecules. The trifluoromethyl group can influence binding interactions with biological targets, potentially enhancing efficacy in therapeutic applications.

Anticancer Properties

A study explored the compound's potential as an inhibitor of METTL3 (N6-adenosine-methyltransferase 70 kDa subunit), a critical enzyme involved in RNA methylation processes linked to cancer progression. Inhibitors of METTL3 have shown promise in enhancing anti-tumor immune responses, suggesting that this compound could serve as a lead compound for further development in oncology .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research has indicated that bicyclic compounds can exhibit neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells. The specific activity of this compound in this context remains to be fully elucidated but presents a promising avenue for future studies.

Study 1: METTL3 Inhibition

In a recent study, researchers synthesized various derivatives of bicyclic compounds, including this compound, to evaluate their efficacy as METTL3 inhibitors. The results demonstrated that certain derivatives significantly inhibited METTL3 activity, leading to increased apoptosis in cancer cell lines .

Data Summary Table

PropertyValue
Molecular FormulaC10_{10}H13_{13}F3_{3}O2_{2}
Molecular Weight224.21 g/mol
Biological TargetMETTL3
Potential ApplicationsAnticancer, Neuroprotection
CAS NumberNot available

Q & A

Advanced Research Question

  • NMR Spectroscopy : High-resolution ¹³C and ¹⁹F NMR (e.g., 0.0015 cm⁻¹ resolution) detects subtle electronic perturbations. For example, diethoxymethyl groups induce upfield shifts (~1.5 ppm) in adjacent bridgehead carbons due to hyperconjugation .
  • Computational Modeling : Density functional theory (DFT) at the MP2/6-311G level predicts substituent effects on strain energy and reactivity. Fluorinated BCPs show increased strain (33–35 kcal/mol for hexafluorinated derivatives), altering reaction pathways .
  • X-ray Crystallography : Resolves bond-angle distortions caused by bulky substituents (e.g., trifluoromethyl groups reduce bridgehead C-C bond angles by 3–5°) .

Methodological Tip : Combine experimental data with DFT-optimized geometries to correlate structure with reactivity.

How can researchers resolve contradictions in reactivity data for halogenated BCP derivatives?

Advanced Research Question
Discrepancies arise from competing mechanisms (radical vs. ionic pathways) and solvent effects:

  • Radical vs. SN2 pathways : Radical intermediates dominate in non-polar solvents (e.g., hexane), while polar aprotic solvents (e.g., DMF) favor nucleophilic substitution. For example, 1-bromo-BCP reacts with NaOEt via SN2 in DMF but forms radicals in hexane .
  • Steric hindrance : Bulky substituents (e.g., trifluoromethyl) impede nucleophilic attack at bridgehead positions, favoring alternative reaction sites. Kinetic studies using time-resolved IR spectroscopy can distinguish dominant pathways .

Case Study : Conflicting yields in diethoxymethyl-BCP synthesis were resolved by switching from THF (low yield due to solvation) to DCE, improving yield from 45% to 78% .

What strategies optimize BCP derivatives for drug discovery, balancing permeability and solubility?

Advanced Research Question

  • Bioisosteric replacement : Replace tert-butyl or phenyl groups with BCP to reduce molecular weight while maintaining hydrophobicity. For example, BCP-based γ-secretase inhibitors achieved 4-fold higher Cmax in mice compared to phenyl analogs .
  • Polar group placement : Position diethoxymethyl or carboxylate groups at bridgeheads to enhance solubility without compromising permeability. BCP-carboxylic acids exhibit 3-fold higher permeability than benzoic acids due to reduced hydrogen bonding .
  • Prodrug approaches : Mask polar groups (e.g., esterification of carboxylic acids) to improve bioavailability, followed by enzymatic cleavage in vivo .

Advanced Research Question

  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulates enzyme-substrate interactions (e.g., cytochrome P450 oxidation) to identify labile sites. BCP’s lack of π-bonds reduces oxidation risk, aligning with experimental t₁/₂ data .
  • Machine Learning Models : Train on datasets of BCP analogs to predict clearance rates. Key descriptors include topological polar surface area (TPSA) and strain energy .
  • Docking Studies : Assess binding to metabolic enzymes (e.g., CYP3A4). BCP’s rigid structure often reduces complementary binding, lowering metabolism rates .

Validation : Cross-validate predictions with in vitro microsomal stability assays (e.g., human liver microsomes).

What are the limitations of current synthetic methods for diethoxymethyl-BCP derivatives?

Basic Research Question

  • Low functional group tolerance : Radical methods struggle with electron-deficient alkenes, requiring alternative routes like Pd-catalyzed cross-coupling .
  • Scale-up challenges : Photochemical reactions face inefficiencies at >10 g scales due to light penetration limits. Flow reactors mitigate this by improving irradiation uniformity .
  • Purification difficulties : BCP derivatives often co-elute with byproducts on silica gel. Use reverse-phase HPLC with acetonitrile/water gradients for resolution .

Innovative Solution : A recent protocol using continuous-flow radical chemistry achieved 85% yield at 50 g scale .

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